3-Tert-butyl-4-methylbenzoic acid
Description
Contextual Significance of Substituted Benzoic Acids in Contemporary Chemical Science
Substituted benzoic acids, a class of aromatic carboxylic acids, represent a cornerstone in modern chemical science due to their versatile applications and fundamental role as building blocks in organic synthesis. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more hydrogen atoms on the ring replaced by other functional groups. The nature and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties, such as acidity, reactivity, and solubility. nih.govlibretexts.org
The significance of substituted benzoic acids spans numerous fields. They are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers. nih.goviitk.ac.in For instance, chloro-substituted benzoic acids are precursors in the synthesis of pesticides and non-steroidal anti-inflammatory drugs. nih.gov Furthermore, the salts of benzoic acid are widely used as food preservatives. iitk.ac.inresearchgate.net The inherent reactivity of the carboxylic acid group, combined with the diverse functionalities that can be introduced onto the aromatic ring, makes this class of compounds exceptionally valuable for constructing complex molecular architectures.
The presence of substituents also allows for the fine-tuning of electronic effects within the molecule. Electron-withdrawing groups, for example, can increase the acidity of the carboxylic acid, a principle that is fundamental to physical organic chemistry and drug design. libretexts.orglibretexts.org Conversely, electron-donating groups can decrease acidity. libretexts.org This modulation of properties is critical for developing new materials and active pharmaceutical ingredients with desired characteristics.
Overview of Research Trajectories for Aromatic Carboxylic Acid Derivatives
Current research on aromatic carboxylic acid derivatives is characterized by several key trends, driven by the need for more efficient, sustainable, and innovative synthetic methodologies. A major focus is the development of novel catalytic systems for the synthesis and functionalization of these compounds. This includes the use of transition metal catalysts for C-H bond activation, allowing for the direct introduction of functional groups onto the aromatic ring, and the exploration of greener reaction conditions.
Electrosynthesis has emerged as a powerful and environmentally friendly approach for the transformation of carboxylic acid derivatives. acs.orgacs.orgnih.gov Relying on the electron as a reagent, electrochemical methods can facilitate reactions such as decarboxylation and the formation of radical species, opening new avenues for creating complex molecules from simple precursors. acs.orgnih.gov Another significant area of research is the use of carbon dioxide (CO2) as a sustainable C1 source for the carboxylation of various organic compounds to produce carboxylic acids, addressing both synthetic challenges and environmental concerns. rsc.org
Furthermore, there is a growing interest in the synthesis of fluorinated aromatic carboxylic acids. chemrevlett.com The incorporation of fluorine atoms can dramatically alter the properties of a molecule, and these compounds are seen as environmentally more acceptable alternatives to some chlorinated analogues. nih.gov Research is also directed towards understanding the intricate relationship between molecular structure and material properties, such as in the development of novel liquid crystals and fluorescent materials derived from substituted benzoic acids. researchgate.net
Problem Statement: Research Gaps and Opportunities Pertaining to 3-Tert-butyl-4-methylbenzoic Acid
While the broader family of substituted benzoic acids has been extensively studied, specific isomers such as this compound remain comparatively underexplored. A survey of the existing scientific literature reveals a noticeable gap in dedicated research concerning its synthesis, characterization, and potential applications. Much of the available information is limited to its listing in chemical supplier catalogs and large chemical databases, with a lack of in-depth studies on its specific chemical reactivity and physical properties. biosynth.com
This lack of focused research presents several opportunities. A systematic investigation into efficient and scalable synthetic routes for this compound is a primary need. While general methods for the synthesis of substituted benzoic acids exist, optimizing these for this specific substitution pattern could yield valuable insights.
Furthermore, a thorough characterization of its physicochemical properties is warranted. Detailed spectroscopic analysis, determination of its acidity constant (pKa), and investigation of its crystal structure would provide a foundational dataset for future research. The interplay between the electron-donating methyl group and the sterically bulky tert-butyl group at adjacent positions on the benzene ring is of fundamental interest and could lead to unique reactivity or conformational behavior.
Exploring the potential applications of this compound represents a significant opportunity. Its structural motifs suggest possibilities as a precursor in medicinal chemistry, as a building block for novel polymers or liquid crystals, or as a ligand in coordination chemistry. For example, structurally related tert-butyl benzoic acids have been investigated for their biological activities. researchgate.net A detailed study of this compound could therefore uncover novel properties and applications, filling a clear gap in the current landscape of aromatic carboxylic acid research.
Data Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| Benzoic acid |
| Chloro-substituted benzoic acids |
| Fluorinated aromatic carboxylic acids |
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-9(11(13)14)7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYXWOWGFFSWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tert Butyl 4 Methylbenzoic Acid and Its Precursors
Classical and Modern Approaches to Aromatic Carboxylation
Direct introduction of a carboxyl group onto the aromatic ring of a suitable precursor, such as 1-tert-butyl-2-methylbenzene (B89558), represents a primary synthetic strategy. This can be achieved through various classical and modern carboxylation techniques.
The synthesis of 3-tert-butyl-4-methylbenzoic acid hinges on the regioselective functionalization of an appropriately substituted aromatic precursor. The starting material, 1-tert-butyl-2-methylbenzene, possesses two activating groups—a methyl group and a tert-butyl group. The directing effects of these substituents play a crucial role in determining the position of electrophilic attack.
The tert-butyl group is a bulky ortho-, para-director, while the methyl group is also an ortho-, para-director. In electrophilic aromatic substitution reactions on 1-tert-butyl-2-methylbenzene, the incoming electrophile will preferentially add to the positions ortho and para to these activating groups. However, the significant steric hindrance imposed by the tert-butyl group often disfavors substitution at the ortho positions. msu.edu This steric effect can be exploited to achieve regioselectivity. For instance, in Friedel-Crafts alkylation of m-xylene (B151644) with a bulky tert-butyl group, the substitution occurs at the least hindered site. msu.edu
Modern approaches to regioselective C-H functionalization offer more precise control. nih.gov For example, directed C-H activation can be employed where a directing group on the substrate guides a metal catalyst to a specific C-H bond for functionalization. nih.gov While not explicitly demonstrated for this compound, such strategies are powerful tools for constructing polysubstituted aromatics.
The presence of a bulky tert-butyl group adjacent to the target carboxylic acid functionality in this compound introduces significant steric hindrance. This steric congestion can impede reactions at the carboxylic acid group and its ortho positions. The synthesis of sterically hindered benzoic acid derivatives often requires specialized methods to overcome these challenges. acs.orgamanote.com
For instance, the synthesis of 2,4,6-tri-t-butylbenzoic acid, a highly hindered molecule, was achieved through the carbonation of 2,4,6-tri-t-butylphenyllithium, which was generated from the corresponding bromobenzene (B47551) derivative. cdnsciencepub.com This highlights a common strategy: introducing the carboxyl group via an organometallic intermediate.
The table below summarizes the influence of steric hindrance on the reactivity of substituted benzoic acids.
| Compound | Substituent(s) | Impact of Steric Hindrance |
| Benzoic Acid | None | Unhindered, undergoes standard reactions. |
| 2-Methylbenzoic Acid | Ortho-methyl | Moderate steric hindrance, affecting rates of esterification and other reactions at the carboxyl group. |
| 2,6-Dimethylbenzoic Acid | Di-ortho-methyl | Significant steric hindrance, requiring specialized conditions for esterification. |
| This compound | Ortho-tert-butyl (to one side) | Substantial steric hindrance influencing both the synthesis of the acid and its subsequent reactions. |
Esterification and Subsequent Hydrolysis Pathways
An alternative to direct carboxylation is the synthesis of an ester derivative of this compound, followed by hydrolysis to the free acid. This approach can be advantageous if the ester is easier to synthesize or purify.
The formation of tert-butyl esters, particularly from sterically hindered carboxylic acids, often requires specific catalytic systems to overcome the steric bulk of the tert-butyl group. rsc.org Traditional Fischer-Speier esterification conditions (acid catalyst in an excess of alcohol) can be ineffective for hindered substrates and may lead to elimination reactions with tertiary alcohols. rsc.org
The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for forming esters from sterically hindered acids. rsc.org Other methods employ strong Brønsted acids or metal catalysts. rsc.org A variety of catalysts have been developed for the esterification of hindered carboxylic acids, including tin-based compounds and Lewis acids. google.com
| Catalyst/Method | Description | Applicability to Hindered Acids |
| Fischer-Speier | Strong acid catalyst (e.g., H₂SO₄) with excess alcohol. | Often ineffective; can lead to side reactions with tertiary alcohols. |
| Steglich Esterification | DCC and DMAP. | Mild and effective for a wide range of esters, including those from hindered acids. rsc.org |
| Tin Compounds | Catalysts like stannous chloride or stannous oxalate. | Active for esterifying hindered carboxylic acids at elevated temperatures. google.com |
| Lewis Acids | e.g., Magnesium chloride. | Can facilitate esterification under mild conditions. organic-chemistry.org |
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental organic reaction that can be catalyzed by either acid or base. pearson.com The mechanism of hydrolysis for tert-butyl esters, however, can differ from that of less hindered esters.
Under basic conditions, the hydrolysis of esters typically proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon. However, for a bulky tertiary butyl ester, this pathway can be sterically hindered. study.com
Acid-catalyzed hydrolysis of tert-butyl esters often proceeds via an SN1 mechanism. pearson.com The reaction begins with the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. pearson.com Subsequently, the departure of the stable tert-butyl carbocation leads to the formation of the carboxylic acid. pearson.com Milder methods for the chemoselective hydrolysis of tert-butyl esters have also been developed using reagents like zinc bromide or molecular iodine. researchgate.netresearchgate.net
Halogenation and Subsequent Cross-Coupling Reactions
A powerful and versatile strategy for constructing polysubstituted aromatic compounds involves the halogenation of an aromatic ring followed by a metal-catalyzed cross-coupling reaction to introduce the carboxylic acid functionality or a precursor.
For the synthesis of this compound, this could involve the regioselective halogenation (e.g., bromination or chlorination) of 1-tert-butyl-2-methylbenzene. The reaction between benzene (B151609) and chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) bromide leads to the substitution of a hydrogen atom with a halogen. libretexts.org The directing effects of the tert-butyl and methyl groups would need to be carefully considered to achieve the desired halogenation pattern.
Once the halogenated intermediate is obtained, a cross-coupling reaction can be employed. The Suzuki reaction, for example, is a widely used method for forming carbon-carbon bonds and can be adapted for the synthesis of aryl carboxylic acids. thieme-connect.com This could involve the coupling of the aryl halide with a boronic acid reagent that contains the carboxylic acid functionality or a protected form thereof. The carboxylate group itself can act as a directing group in some cross-coupling reactions, allowing for selective functionalization of dihalo-substituted benzoic acids. acs.orgresearchgate.netacs.org
The table below outlines a potential synthetic sequence using this methodology.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Halogenation | 1-tert-butyl-2-methylbenzene with Br₂ and a Lewis acid catalyst (e.g., FeBr₃). | A brominated derivative of 1-tert-butyl-2-methylbenzene. |
| 2 | Cross-Coupling | The brominated intermediate with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. | An ester of this compound. |
| 3 | Hydrolysis | The resulting ester with acid or base. | This compound. |
Strategies for Aromatic Halogenation in Substituted Benzoic Acid Scaffolds
Aromatic halogenation is a foundational electrophilic aromatic substitution reaction crucial for introducing halogen atoms onto a benzene ring. masterorganicchemistry.comwikipedia.orgmsu.edu This process is instrumental in creating precursors for subsequent cross-coupling reactions. For substrates like substituted benzoic acids, the directing effects of the existing substituents play a pivotal role in determining the position of halogenation. The carboxylic acid group is a deactivating and meta-directing group. youtube.com
In the context of synthesizing precursors for this compound, halogenation of a para-substituted benzoic acid derivative would be a key step. The reaction typically employs a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). masterorganicchemistry.comwikipedia.org The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring. masterorganicchemistry.com For instance, the bromination of a benzoic acid derivative in the presence of ferric bromide would lead to the introduction of a bromine atom at the meta position relative to the carboxyl group. youtube.com
Palladium-Catalyzed Cross-Coupling for Aryl-Alkyl and Aryl-Aryl Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant in the synthesis of complex aromatic compounds. nih.govwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating aryl-aryl bonds. In a potential synthesis of a precursor to this compound, a halogenated benzoic acid derivative could be coupled with an appropriate alkyl or aryl boronic acid. The choice of palladium catalyst and ligands, such as bulky trialkylphosphines, is critical for achieving high yields, especially with sterically hindered substrates. nih.gov
Buchwald-Hartwig Amination: While primarily used for forming carbon-nitrogen bonds, the principles of palladium-catalyzed coupling are demonstrated in this reaction. wikipedia.orglibretexts.org It involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. acsgcipr.org The development of bulky and electron-rich phosphine (B1218219) ligands by Stephen Buchwald's group has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. youtube.com This highlights the importance of ligand design in overcoming the challenges associated with coupling sterically demanding partners.
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium catalyst (e.g., Pd(PPh3)4) + Base | Forms C-C bonds; tolerant of many functional groups. libretexts.org |
| Buchwald-Hartwig | Amine + Aryl halide/sulfonate | Palladium catalyst + Bulky phosphine ligand + Base | Forms C-N bonds; wide substrate scope. wikipedia.orglibretexts.org |
Oxidative Routes to Benzoic Acid Formation
The direct oxidation of alkyl side chains on an aromatic ring is a common and efficient method for synthesizing benzoic acids. wikipedia.org
Selective Oxidation of Alkylarenes to Carboxylic Acids
The selective oxidation of alkylarenes, such as toluene (B28343) and its derivatives, to the corresponding carboxylic acids is a fundamental transformation in organic synthesis. iosrjournals.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) and chromic acid. iosrjournals.orgnih.gov The reaction conditions, such as temperature and solvent, can be tuned to achieve the desired product selectively. For instance, the oxidation of a toluene derivative with potassium permanganate in an aqueous solution, followed by acidification, yields the corresponding benzoic acid. nih.gov The tert-butyl group is generally resistant to oxidation under these conditions. google.com
Advanced Oxidant Systems and Reaction Conditions
Modern synthetic chemistry has seen the development of more advanced and environmentally benign oxidant systems. These often involve catalytic processes that utilize molecular oxygen or hydrogen peroxide as the ultimate oxidant. researchgate.netrsc.org For example, cobalt or manganese salts can catalyze the aerobic oxidation of alkylarenes. wikipedia.orgorganic-chemistry.org These methods are often more selective and produce less waste compared to stoichiometric oxidations. Photocatalytic systems using organic dyes and visible light have also emerged as a green alternative for the selective oxygenation of alkylarenes to carbonyl compounds. researchgate.net
| Oxidant System | Substrate | Product | Conditions |
| Potassium Permanganate | Alkylarene | Carboxylic Acid | Aqueous, often heated nih.gov |
| Cobalt/Manganese Catalysts | Alkylarene | Carboxylic Acid | Aerobic, often with an initiator organic-chemistry.org |
| Organic Photocatalyst | Alkylarene | Carbonyl Compound | Visible light, air/oxygen researchgate.net |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally friendly, economically viable, and socially responsible. wjpmr.com
Development of Solvent-Free Reaction Environments
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. wjpmr.com Performing reactions in solvent-free, or "neat," conditions can significantly reduce waste and simplify product purification. For instance, solid-state reactions, where reactants are ground together, can be an effective and environmentally friendly alternative to traditional solvent-based methods. wjpmr.com The synthesis of benzoic acid derivatives can sometimes be achieved under solvent-free conditions, particularly in reactions involving solid reactants that can be efficiently mixed.
Design and Implementation of Sustainable Catalytic Systems
The industrial synthesis of aromatic compounds like this compound is increasingly guided by the principles of green chemistry, which prioritize the development of sustainable and environmentally benign processes. A central focus of this approach is the design and implementation of advanced catalytic systems that are not only efficient but also reusable, non-toxic, and minimize the generation of hazardous waste.
Historically, the synthesis of precursors for compounds such as this compound often relied on Friedel-Crafts reactions, which traditionally use stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃). researchgate.net This conventional method is associated with significant drawbacks, including the production of large volumes of corrosive and hazardous waste, and difficulties in separating the catalyst from the reaction mixture. researchgate.netresearchgate.net
Modern sustainable approaches are moving away from these homogeneous catalysts towards heterogeneous solid acid catalysts. researchgate.net These materials, which include zeolites, montmorillonite (B579905) clays, and sulfonic acid resins, offer numerous advantages. researchgate.netnih.gov They are easily separated from the product mixture through simple filtration, which streamlines the purification process and allows the catalyst to be regenerated and reused multiple times. researchgate.net This recyclability significantly reduces waste and improves the cost-effectiveness of the synthesis. nih.gov For instance, catalysts like ZnO powder have demonstrated reusability for up to three cycles in Friedel-Crafts acylations after a simple washing procedure. researchgate.net
The subsequent step in synthesizing this compound from its alkylbenzene precursor (1-tert-butyl-2-methylbenzene) is the oxidation of the methyl group. Traditional oxidation methods often employ stoichiometric reagents like potassium permanganate (KMnO₄) or nitric acid, which generate significant inorganic waste and possess poor atom economy. masterorganicchemistry.comyoutube.comgoogle.com
Sustainable catalytic systems for this transformation utilize more environmentally friendly oxidants, such as molecular oxygen (from air) or hydrogen peroxide (H₂O₂), in the presence of a catalyst. organic-chemistry.orggoogle.com Catalytic amounts of heavy metal salts, such as those containing cobalt, can effectively facilitate the oxidation of alkylbenzenes using air as the oxidant. google.com Other innovative systems employ catalysts like surfactant-based oxodiperoxo molybdenum in water with H₂O₂ as the oxidant, offering a greener alternative that avoids organic solvents and harsh reagents. organic-chemistry.org These catalytic methods significantly reduce waste and utilize abundant, non-toxic oxidants, aligning with the core tenets of sustainable chemical manufacturing.
| Synthetic Step | Traditional Catalyst/Reagent | Drawbacks | Sustainable Alternative | Advantages |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Aluminum Chloride (AlCl₃) | Stoichiometric amounts needed, corrosive, generates hazardous waste, difficult to separate. researchgate.netresearchgate.net | Solid acids (Zeolites, Clays, Resins). researchgate.netnih.gov | Catalytic amounts needed, recyclable, easy to separate, reduces waste. researchgate.netnih.gov |
| Oxidation of Methyl Group | Potassium Permanganate (KMnO₄) | Stoichiometric reagent, generates large amounts of manganese dioxide waste, poor atom economy. masterorganicchemistry.com | Cobalt salts with O₂; Molybdenum catalysts with H₂O₂. organic-chemistry.orggoogle.com | Catalytic, uses clean oxidants (air, H₂O₂), high atom economy, minimizes waste. organic-chemistry.org |
Principles of Atom Economy and Waste Minimization in Synthetic Protocols
The concepts of atom economy and waste minimization are foundational to green chemistry and are critical in evaluating the sustainability of a synthetic process. emergingpub.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product, versus those that are lost in byproducts. scranton.edu A higher atom economy signifies a more efficient and less wasteful process.
Electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation used to produce the precursor for this compound, are classic examples of reactions with inherently imperfect atom economy. wikipedia.orgbyjus.com In these reactions, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. byjus.commsu.edu The displaced atom is not incorporated into the final product and instead forms a byproduct, thus lowering the atom economy.
For example, in the alkylation of p-xylene (B151628) with tert-butyl chloride to form a precursor, a hydrogen atom on the p-xylene ring is replaced by the tert-butyl group, and the hydrogen combines with the chlorine atom to form hydrogen chloride (HCl) as a byproduct. While the reaction may have a high chemical yield, the mass of the HCl byproduct is waste from an atom economy perspective.
| Reactant | Formula | Molecular Weight (g/mol) | Atoms Incorporated into Product | Atoms in Byproduct (Waste) |
|---|---|---|---|---|
| p-Xylene | C₈H₁₀ | 106.17 | C₈H₉ | H |
| tert-Butyl chloride | C₄H₉Cl | 92.57 | C₄H₉ | Cl |
| Total Reactant Mass | 198.74 | |||
| Desired Product | C₁₂H₁₈ | 162.27 | Byproduct: HCl (36.46 g/mol) | |
| Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100% = (162.27 / 198.74) x 100% ≈ 81.6% |
Beyond optimizing atom economy, a broader strategy of waste minimization is essential for sustainable synthesis. This involves a hierarchical approach that prioritizes waste prevention over treatment and disposal. A key strategy is the shift from stoichiometric reagents to catalytic systems, as discussed previously. Using a recyclable solid acid catalyst for Friedel-Crafts reactions, for example, eliminates the large quantity of aluminum-containing sludge produced when using AlCl₃. researchgate.net
Further waste minimization efforts focus on other aspects of the production process. This includes:
Solvent Reduction: Utilizing solvents more efficiently, replacing hazardous solvents with greener alternatives (like water), or designing solvent-free reaction conditions where possible. emergingpub.comresearchgate.net
Process Optimization: Adopting continuous manufacturing over batch production can improve resource efficiency and reduce waste generation. emergingpub.com
Recovery and Recycling: Implementing procedures to recover and reuse solvents and other process aids is a critical component of industrial waste minimization programs.
By integrating the principles of high atom economy with comprehensive waste minimization strategies, the synthesis of this compound and other fine chemicals can be aligned with modern standards of environmental responsibility and economic efficiency. emergingpub.comcopadata.com
Chemical Reactivity and Derivatization Studies of 3 Tert Butyl 4 Methylbenzoic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group of 3-tert-butyl-4-methylbenzoic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the conversion of the carboxyl group into amides and various types of esters.
Amidation and Amide Bond Formation Strategies
The formation of amides from this compound can be achieved through several synthetic strategies. A common and effective method involves the use of coupling reagents to facilitate the reaction between the carboxylic acid and an amine. For instance, the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids, including 4-tert-butylbenzoic acid, has been successfully carried out using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents. nih.govscispace.com This reaction proceeds in N,N-dimethylformamide (DMF) at room temperature, yielding the corresponding N-substituted benzamido phenylcarbamate derivatives in excellent yields. nih.govscispace.com
Another approach to amidation is the direct reaction of esters with amines, which can be promoted by a base. For example, a system of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively promote the amidation of methyl esters with various amines. nih.gov This method offers a rapid and high-yielding route to amides at room temperature. nih.gov Furthermore, borate (B1201080) esters have been identified as effective catalysts for the direct amidation of carboxylic acids with amines, particularly for challenging substrates. rsc.org The reaction is typically carried out under azeotropic water removal conditions in solvents like tert-butyl acetate. rsc.org
The conversion of carboxylic acids to amides can also be achieved via the corresponding acyl chloride. researchgate.net This two-step process involves first chlorinating the carboxylic acid with a reagent like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3), followed by reaction of the resulting acyl chloride with an amine. researchgate.net
| Amidation Strategy | Reagents | Key Features |
| Coupling Reagent-Mediated | EDCI, HOBt, DIPEA | High yields, mild conditions, suitable for a variety of amines. nih.govscispace.com |
| Base-Promoted Amidation of Esters | t-BuOK in DMSO | Rapid reaction times, nearly quantitative yields. nih.gov |
| Borate-Catalyzed Direct Amidation | Borate esters | Effective for challenging substrates, requires azeotropic water removal. rsc.org |
| Acyl Chloride Intermediate | SOCl2 or PCl3, followed by amine | Two-step process, versatile for a range of amines. researchgate.net |
Synthesis of Advanced Ester Derivatives (e.g., Peresters, Complex Esters)
Beyond simple esterification, this compound can be converted into more complex ester derivatives, such as tert-butyl peresters. A notable method for synthesizing tert-butyl peresters involves the copper-catalyzed oxidative coupling of benzyl (B1604629) cyanides with tert-butyl hydroperoxide (TBHP). rsc.org This reaction can be performed under solvent-free conditions at room temperature to produce various tert-butyl peresters in good to excellent yields. rsc.org Interestingly, by increasing the reaction temperature to 80 °C, the same starting materials yield benzoic acid derivatives instead of peresters. rsc.org
The synthesis of complex esters can also be accomplished through the esterification of the carboxylic acid with various alcohols. For example, the reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using p-toluenesulfonic acid as a catalyst, yields the corresponding methyl ester. google.com This type of reaction is often carried out under reflux conditions. google.com Similarly, methyl 4-tert-butylbenzoate is produced by the esterification of p-tert-butylbenzoic acid. vinatiorganics.com The tert-butyl ester group is a widely utilized protecting group for carboxylic acids due to its stability against many nucleophiles and its ease of removal under acidic conditions. thieme-connect.com
The formation of tert-butyl esters can be achieved using various tert-butylating agents, including di-tert-butyl dicarbonate (B1257347) (Boc2O) and tert-butyl trichloroacetimidate. thieme-connect.com A practical method for the direct preparation of tert-butyl esters from carboxylic acids involves the use of 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate. researchgate.net
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic attack, and its reactivity and the orientation of substitution are governed by the existing substituents.
Nucleophilic Substitution Reactions on Modified Aromatic Nuclei
Nucleophilic aromatic substitution is generally not a facile process on an unmodified benzene (B151609) ring. To enable such reactions, the aromatic nucleus must typically be modified with a good leaving group, such as a halogen, and be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.
In the context of derivatives of this compound, a nucleophilic substitution reaction would first require the introduction of a suitable leaving group onto the aromatic ring. For example, a bromo derivative, such as tert-butyl 4-bromo-3-methylbenzoate, could potentially undergo nucleophilic substitution. synhet.com The iodine atom is also a very effective leaving group in nucleophilic substitution reactions. medchemexpress.com The synthesis of such halogenated precursors would likely be achieved through electrophilic halogenation of the parent benzoic acid or a derivative thereof. Once the leaving group is in place, it can be displaced by a variety of nucleophiles. For instance, intramolecular nucleophilic substitution has been used to synthesize 3,4-dihydroquinazolines. beilstein-journals.org
Exploration of Hybrid Derivatives and Complex Scaffold Construction
The chemical scaffold of this compound can serve as a building block for the construction of more complex molecules and hybrid derivatives. These larger structures can be assembled by combining the benzoic acid moiety with other chemical entities through the reactions described previously, such as amidation and esterification.
For example, hybrid derivatives of 3-hydroxybenzoic acid have been synthesized by condensing it with other molecules. rasayanjournal.co.in This was achieved by first preparing 3-alkoxy benzoic acids, which were then condensed with 3-hydroxy methyl benzoate (B1203000) using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents to form the desired hybrid molecules. rasayanjournal.co.in This strategy highlights how different functionalized benzoic acids can be linked together to create more elaborate structures.
The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives also exemplifies the construction of complex scaffolds. nih.gov In this work, various substituted benzoic acids were coupled with tert-butyl 2-aminophenylcarbamate to generate a library of compounds with a more complex molecular architecture. nih.gov These examples demonstrate the utility of this compound and its analogs as versatile starting materials for creating diverse and complex chemical structures with potential applications in various fields of chemical research.
Incorporation into Multi-Functionalized Molecular Architectures
The rigid structure and functional carboxylate group of this compound and its analogs make them valuable components for constructing large, well-defined molecular architectures such as coordination polymers and metal-organic frameworks (MOFs). The specific nature of the substituents on the benzoic acid ring plays a critical role in directing the self-assembly process and determining the final structure of the resulting material. rsc.org
Research into the coordination chemistry of substituted benzoic acids with transition metals has shown that the position of bulky groups, such as the tert-butyl group, is a key factor in structure modulation. For example, in reactions with first-row transition metal ions and an auxiliary chelating ligand like 1,10-phenanthroline, 4-tert-butylbenzoic acid was found to produce discrete, dinuclear complexes. rsc.org This is in contrast to other substituted benzoic acids, such as 2,4,6-trimethylbenzoic acid, which under similar conditions form one-dimensional helical polymers. This demonstrates that the steric hindrance and electronic properties imparted by the substituents guide the coordination geometry and the extent of polymer network formation. rsc.org
Beyond forming coordination polymers with metal ions, tert-butylbenzoic acids can also participate in the construction of supramolecular assemblies through non-covalent interactions. Studies have demonstrated that 4-tert-butylbenzoic acid can form 1:2 host-guest complexes with diamines like propane-1,2-diamine and propane-1,3-diamine in solution. The solid-state structure of these assemblies is stabilized by hydrogen bonding between the carboxylic acid groups of the benzoic acid and the aminium groups of the diamine, creating extended three-dimensional molecular arrays. researchgate.net
The most advanced applications involve using highly functionalized benzoic acid derivatives to build sophisticated architectures with specific functions. As previously mentioned, a chiral Schiff base ligand derived from a tert-butyl-functionalized benzoic acid was used to synthesize a chiral metal-organic framework (CMOF). This material possesses a porous structure and was specifically designed to act as a heterogeneous catalyst for sequential asymmetric catalysis, showcasing the potential for creating highly specialized, functional materials from tailored benzoic acid building blocks. rsc.org
Table 2: Examples of Molecular Architectures Incorporating Substituted Benzoic Acids
| Benzoic Acid Derivative | Auxiliary Component(s) | Metal Ion(s) | Resulting Architecture | Primary Interaction/Bonding |
| 4-tert-butylbenzoic acid | 1,10-phenanthroline | Mn(II), Zn(II) | Discrete dinuclear complexes | Metal-carboxylate coordination |
| 4-tert-butylbenzoic acid | Propane-1,3-diamine | None | 3D Host-Guest Assembly | Hydrogen bonding |
| (E)-4-(3-tert-butyl-5-formyl-4-hydroxystyryl)benzoic acid derived Schiff base | None | Zn(II) | Chiral Metal-Organic Framework (CMOF) | Metal-imine and metal-carboxylate coordination |
Data sourced from studies on 4-tert-butylbenzoic acid and a functionalized derivative. rsc.orgrsc.orgresearchgate.net
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are fundamental in confirming the molecular structure of 3-tert-butyl-4-methylbenzoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, the protons of the tert-butyl groups exhibit a characteristic singlet peak. For this compound, the protons of the tert-butyl group would also produce a singlet, and the methyl group protons would appear as another distinct singlet. The aromatic protons would present as a complex multiplet pattern, and the acidic proton of the carboxylic acid group would be observed as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 3,5-di-tert-butyl-4-hydroxy-benzoic acid, distinct signals are observed for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the aromatic carbons, and the carboxyl carbon. researchgate.net The chemical shifts in the ¹³C NMR spectrum of this compound would similarly show distinct peaks for the tert-butyl carbons, the methyl carbon, the aromatic carbons, and the carboxylic acid carbon, confirming the presence and connectivity of these groups.
A related compound, tert-butyl 4-methylbenzoate, has been characterized by ¹H and ¹³C NMR. nih.gov While not identical, the spectral data for this ester provides insight into the expected chemical shifts for the tert-butyl and methyl groups in a similar electronic environment.
Table 1: Representative NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| 3,5-di-tert-butyl-4-hydroxy-benzoic acid | ¹H | Varies | s (tert-butyl), s (OH), m (aromatic) |
| 3,5-di-tert-butyl-4-hydroxy-benzoic acid | ¹³C | Varies | Signals for all unique carbons |
| tert-butyl 4-methylbenzoate | ¹H | 1.35, 2.38, 7.22, 7.89 | s, s, d, d |
| tert-butyl 4-methylbenzoate | ¹³C | 21.6, 28.2, 80.7, 128.9, 129.5, 142.9, 165.7 | - |
Note: This table presents data for related compounds to illustrate expected spectral features. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the tert-butyl and methyl groups would appear in the 2850-2960 cm⁻¹ region. Bending vibrations for the aromatic ring and the alkyl groups would be observed at lower frequencies. Studies on similar molecules like 4-tert-butylbenzoic acid and benzoic acid provide a basis for these assignments. pnas.orgthegoodscentscompany.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy also reveals information about the vibrational modes. For benzoic acid, characteristic Raman peaks are observed for the aromatic ring stretching and other vibrational modes. researchgate.net In the case of this compound, strong Raman scattering would be expected from the symmetric vibrations of the benzene (B151609) ring and the C-C stretching of the tert-butyl group.
Table 2: Key Vibrational Frequencies for Benzoic Acid Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
| O-H stretch (carboxylic acid dimer) | 2500-3300 | IR |
| C-H stretch (alkyl) | 2850-2960 | IR |
| C=O stretch (carboxylic acid) | ~1700 | IR |
| C=C stretch (aromatic) | 1600, 1450 | IR, Raman |
| C-O stretch (carboxylic acid) | ~1300 | IR |
| O-H bend (carboxylic acid) | ~1400 | IR |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of aromatic compounds like this compound is characterized by absorption bands arising from π → π* transitions of the benzene ring. The presence of the carboxylic acid and alkyl substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. For instance, studies on 3,5-di-tert-butyl-4-hydroxybenzoic acid have utilized UV-Vis spectroscopy to determine its absorption properties. researchgate.netspectrabase.com The electronic spectra of related benzoic acid derivatives have also been investigated, showing characteristic absorption bands. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction studies would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would elucidate the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces.
Table 3: Common Intermolecular Interactions in Benzoic Acid Derivatives
| Interaction Type | Description |
| Hydrogen Bonding | O-H···O interactions between carboxylic acid groups, forming dimers. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |
| van der Waals Forces | Weak forces between the alkyl groups and other parts of the molecules. |
Polymorphism and Co-crystallization Studies
As of the current body of scientific literature, dedicated studies focusing specifically on the polymorphism and co-crystallization of this compound are not publicly available. While the broader fields of polymorphism and co-crystallization of benzoic acid derivatives are areas of active research, specific experimental data, including detailed research findings and crystallographic data tables for different polymorphic or co-crystalline forms of this compound, have not been reported.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science as different polymorphs can exhibit varied physical properties. nih.gov Similarly, co-crystallization, a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a co-former) in the same crystal lattice, is a widely explored strategy. nih.govnih.gov
General research into substituted benzoic acids indicates that the nature and position of substituents on the benzene ring play a crucial role in determining the crystal packing and the potential for forming different polymorphs or co-crystals. ucl.ac.uk For instance, studies on other benzoic acid derivatives have revealed the existence of multiple polymorphic forms, often influenced by the solvent used for crystallization and other processing conditions. nih.gov However, without specific studies on this compound, any discussion on its potential polymorphic behavior or its propensity to form co-crystals would be purely speculative.
Future research in this area would be necessary to elucidate the solid-state properties of this compound. Such studies would typically involve screening for different crystalline forms by varying crystallization conditions and testing a range of co-formers to explore the possibility of generating novel co-crystals. Advanced characterization techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy would be essential in identifying and characterizing any new solid forms.
Theoretical and Computational Investigations of 3 Tert Butyl 4 Methylbenzoic Acid and Its Derivatives
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in providing a deep understanding of the molecular properties of 3-tert-butyl-4-methylbenzoic acid. These calculations can predict various parameters with a high degree of accuracy, complementing and guiding experimental findings.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For derivatives of tert-butyl benzoic acid, DFT and Hartree-Fock (HF) methods are commonly employed to obtain optimized geometries. eurjchem.com These calculated geometries, including bond lengths and angles, can then be compared with experimental data, often obtained from single-crystal X-ray diffraction, to validate the computational model. eurjchem.com For instance, studies on related benzoic acid derivatives have shown a good correlation between calculated and experimental structural parameters. mdpi.com
The electronic structure of a molecule describes the distribution and energy of its electrons. Analysis of the electronic structure provides insights into the molecule's stability, reactivity, and spectroscopic properties. Computational methods can reveal the distribution of electron density, which is crucial for understanding how the molecule will interact with other chemical species.
Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for a Benzoic Acid Derivative
| Bond | Calculated (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|
| C-O | 1.210 – 1.354 | 1.216 – 1.318 |
| O-H | 0.968 | 0.879 |
| C-N | 1.304 – 1.460 | 1.313 – 1.468 |
Source: mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For derivatives of tert-butyl benzoic acid, the HOMO-LUMO gap can be calculated using DFT methods to predict their relative reactivity. For example, a study on 4-(tert-butyl)-4-nitro-1,1-biphenyl reported a HOMO-LUMO energy gap of 3.97 eV, indicating a relatively soft and reactive molecule. eurjchem.com These calculations are valuable for understanding the electronic transition properties and potential applications in areas like nonlinear optics. mdpi.com
Table 2: Calculated Quantum Molecular Descriptors for a Benzoic Acid Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.82 |
| ELUMO | -1.82 |
| Band Gap Energy | 5.0 |
Source: actascientific.com
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
MEP maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. actascientific.comuni-muenchen.de For benzoic acid derivatives, the MEP map can identify the negatively charged regions around the oxygen atoms of the carboxyl group, making them susceptible to electrophilic attack. Conversely, the positively charged regions are often located around the hydrogen atoms. actascientific.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor interactions. researchgate.netconsensus.app
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. wisc.eduwisc.edubibliotekanauki.pl It provides a localized picture of the bonding by transforming the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals.
NBO analysis can quantify the stability of a molecule arising from interactions between filled (donor) and empty (acceptor) orbitals. bibliotekanauki.pl For derivatives of benzoic acid, NBO analysis can reveal the extent of electron delocalization between the phenyl ring and the carboxyl group, as well as the nature of the intramolecular hydrogen bonding. researchgate.net This detailed electronic information helps to explain the observed structural and reactivity patterns. wisc.edu
Mechanistic Elucidation of Reaction Pathways
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including those involving this compound and its derivatives. By modeling the reaction pathway, chemists can gain insights that are often difficult or impossible to obtain through experimental means alone.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy required to reach this state is the activation energy, which determines the rate of the reaction. Computational methods can locate the geometry of the transition state and calculate the activation energy. researchgate.net
For reactions involving benzoic acid derivatives, such as esterification or decarboxylation, transition state analysis can help to distinguish between different possible mechanisms. researchgate.netcdnsciencepub.com For example, in the acid-catalyzed hydrolysis of amides, the analysis of transition state activity coefficients helped to elucidate the reaction mechanism. cdnsciencepub.com By calculating the activation energies for different proposed pathways, the most likely reaction mechanism can be identified as the one with the lowest energy barrier. researchgate.net These calculations provide a quantitative understanding of the factors that control the reaction's feasibility and rate.
Proton Transfer Dynamics and Energetics
Proton transfer is a fundamental chemical process crucial in many biological and chemical systems. mpg.de For carboxylic acids like this compound, this typically involves the dissociation of the acidic proton from the carboxyl group. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetic landscapes of these transfer reactions. researchgate.net
The dynamics of proton transfer can be modeled as a reaction pathway from the initial state (the protonated acid) to the final state (the carboxylate anion and a proton acceptor). researchgate.net Computational methods like QST3 (Quadratic Synchronous Transit) and Intrinsic Reaction Coordinate (IRC) calculations are used to locate the transition state and map the minimum energy path for the proton transfer event. researchgate.net The energy barrier calculated from this path determines the kinetic feasibility of the process.
Studies on related benzoic acid derivatives show that the mechanism can vary, for instance, occurring as a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET), depending on the reaction partner and environment. researchgate.net The energetics are significantly influenced by the solvent, with polar solvents generally stabilizing the charged products and lowering the activation energy for transfer. For a molecule like this compound, the electron-donating nature of the tert-butyl and methyl groups would slightly decrease its acidity compared to unsubstituted benzoic acid, which would be reflected in the energetics of proton transfer.
Excited-state intramolecular proton transfer (ESIPT) is another relevant phenomenon, particularly in hydroxy-substituted benzoic acids, where a proton can translocate from a hydroxyl group to the carbonyl oxygen upon photoexcitation. mdpi.com While not directly applicable to this compound itself, derivatives incorporating a hydroxyl group could exhibit this behavior, which can be investigated using time-dependent DFT (TD-DFT) methods.
Table 1: Key Parameters in Proton Transfer Energetics
| Parameter | Description | Computational Method |
| Activation Energy (Ea) | The minimum energy required to initiate the proton transfer reaction. It corresponds to the energy difference between the reactants and the transition state. | DFT, QST3/IRC |
| Reaction Enthalpy (ΔH) | The net energy change of the reaction, indicating whether it is exothermic or endothermic. | DFT |
| Gibbs Free Energy (ΔG) | The overall energy change including entropy, determining the spontaneity of the proton transfer under constant temperature and pressure. | DFT |
| pKa | A quantitative measure of the strength of an acid in solution. Can be predicted using computational models. | QSPR, DFT with solvation models |
Supramolecular Interactions and Self-Assembly Prediction
Hydrogen Bonding Network Analysis
The crystal structure and self-assembly of this compound are largely dictated by intermolecular interactions, with hydrogen bonding being paramount. Like most carboxylic acids, it is expected to form a highly stable centrosymmetric dimer motif. In this arrangement, the carboxyl groups of two molecules interact via a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring pattern. nih.gov
In the solid state, these dimers act as fundamental building blocks for larger supramolecular architectures. nih.gov The analysis of co-crystallization of 4-tert-butylbenzoic acid with various aliphatic diamines reveals the formation of extensive hydrogen-bonded networks. nih.govpnas.orgpnas.org In these structures, proton transfer from the carboxylic acid to the more basic amine occurs, resulting in charge-separated [R-COO⁻][H₃N⁺-R'-NH₃⁺] species. pnas.orgpnas.org These ionic layers are stabilized by a dense network of N-H···O and sometimes O-H···O hydrogen bonds, demonstrating the versatility of the carboxyl group as a hydrogen bond donor and acceptor. nih.goviucr.org
π-Stacking and Van der Waals Interactions in Crystal Engineering
Beyond hydrogen bonding, π-stacking and van der Waals forces are critical in directing the three-dimensional arrangement of molecules in a crystal, a key focus of crystal engineering. researchgate.net The aromatic ring of this compound can participate in π-π stacking interactions. These interactions typically occur in an offset parallel or T-shaped arrangement to minimize electrostatic repulsion, with centroid-to-centroid distances in the range of 3.4 to 3.8 Å. nih.gov
In layered structures formed by related molecules like 4-tert-butylbenzoic acid, the nonpolar tert-butyl groups are often segregated into specific regions, forming "less polar" layers that sandwich the hydrogen-bonded "ionic" layers. nih.govpnas.orgpnas.org This segregation highlights how a balance between strong, directional hydrogen bonds and weaker, non-directional van der Waals and π-stacking forces governs the final supramolecular assembly.
In Silico Approaches for Molecular Recognition
Molecular Docking Simulations for Ligand-Target Interactions (as a computational methodology)
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein or enzyme. openaccessjournals.comnih.gov This method is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries of compounds to identify potential therapeutic candidates. wisdomlib.orgnih.gov
The process involves two main steps:
Sampling: The algorithm explores a vast conformational space for the ligand and its possible orientations within the binding site of the receptor. This step aims to generate a wide range of potential binding poses. nih.gov Software like AutoDock and GOLD use methods such as genetic algorithms or molecular dynamics simulations to achieve this. nih.gov
Scoring: Each generated pose is evaluated using a scoring function, which is a mathematical model that estimates the binding free energy of the ligand-receptor complex. wisdomlib.org The score typically accounts for favorable interactions like hydrogen bonds and hydrophobic contacts, as well as unfavorable steric clashes. The poses are then ranked, with the lowest energy score representing the most likely binding mode. wisdomlib.orgnih.gov
For a molecule like this compound or its derivatives, docking simulations could be used to predict their interaction with a specific biological target. nih.govresearchgate.net For instance, if a derivative is designed as an enzyme inhibitor, docking would help visualize how the carboxylate group forms hydrogen bonds with active site residues, how the aromatic ring engages in π-stacking, and how the tert-butyl group fits into hydrophobic pockets. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling approaches that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. chitkara.edu.innih.gov These models are built as mathematical equations that relate calculated molecular descriptors to an observed activity or property. dergipark.org.tr
The general workflow for developing a QSAR/QSPR model is as follows:
Data Set Preparation: A series of structurally related compounds with known experimental data (e.g., inhibitory activity, pKa) is collected. This set is typically divided into a training set for model development and a test set for validation. dergipark.org.trresearchgate.net
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape). researchgate.networldscientific.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical relationship between the descriptors and the activity/property for the training set. dergipark.org.tr
Validation: The predictive power of the model is rigorously assessed using the test set and cross-validation techniques (like leave-one-out). cmu.ac.th
For derivatives of this compound, QSAR models could predict their potential as inhibitors of a specific enzyme, while QSPR models could predict properties like acidity (pKa) in different solvents. researchgate.netiaea.org Such models provide valuable insights into which structural features (e.g., steric bulk, electronic properties) are critical for a desired outcome, thereby guiding the rational design of new, more potent or suitable compounds. chitkara.edu.indergipark.org.tr
Table 2: Common Descriptors in QSAR/QSPR Studies
| Descriptor Type | Example | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to electron-donating/accepting ability. |
| Topological | Wiener Index | A distance-based index reflecting molecular branching. |
| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. |
Research Applications and Functional Materials Development
Role as a Versatile Building Block in Complex Organic Synthesis
The reactivity of the carboxylic acid group, combined with the influence of the alkyl substituents on the aromatic ring, allows 3-tert-butyl-4-methylbenzoic acid to serve as a foundational component in multi-step synthetic pathways. Its structural motifs are found in various classes of specialty and fine chemicals.
While direct pharmaceutical applications of this compound are not extensively documented, its structural analogues are pivotal in medicinal chemistry. Benzoic acid derivatives containing tert-butyl groups are recognized as important intermediates for creating complex molecular scaffolds. For instance, related compounds like tert-butyl 4-aminobenzoate (B8803810) and tert-butyl 4-bromo-3-methylbenzoate are utilized as intermediates in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.com The tert-butyl group can enhance lipophilicity, which is a critical parameter for drug absorption and distribution, while the carboxylic acid handle allows for the formation of amides, esters, and other functional groups common in drug molecules.
The compound 3-((4-(tert-butyl)phenoxy)methyl)benzoic acid is another example of a complex derivative used as a building block in pharmaceutical and material science contexts. bldpharm.combldpharm.com Similarly, tert-butyl p-toluate, which shares the tert-butyl ester and methyl-substituted ring features, is noted as a synthetic intermediate for pharmaceutical synthesis. caymanchem.comlookchem.com The strategic placement of the tert-butyl and methyl groups in this compound offers a unique substitution pattern for chemists to explore in developing new pharmaceutical entities.
Table 1: Examples of Related Benzoic Acid Derivatives in Pharmaceutical Synthesis
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| Tert-butyl 4-aminobenzoate | 18144-47-3 | Intermediate for pharmaceuticals. cymitquimica.com |
| Tert-butyl 4-bromo-3-methylbenzoate | 347174-28-1 | Intermediate in pharmaceutical research, utilizing the bromine as a reactive site. |
| Tert-butyl p-Toluate | 13756-42-8 | Synthetic intermediate for pharmaceutical production. caymanchem.com |
In the field of agrochemicals, the structural features of this compound are highly relevant. Derivatives of benzoic acid are integral to the creation of modern pesticides and herbicides. The lipophilic tert-butyl group can facilitate the transport of an active molecule through the waxy cuticles of plants or the exoskeletons of insects.
Research has shown that compounds such as tert-butyl 4-aminobenzoate and tert-butyl 4-bromo-3-methylbenzoate are valuable precursors in agrochemical research. cymitquimica.com For example, a complex ester, Benzoic acid, 4-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methyleneaminooxymethyl-, 1,1-dimethylethyl ester, is classified as an insecticide, highlighting the utility of the tert-butyl benzoate (B1203000) moiety in creating agrochemically active substances. nih.gov The unique substitution pattern of this compound makes it a candidate for the synthesis of new agrochemical compounds with potentially novel modes of action or improved efficacy.
Beyond pharmaceuticals and agrochemicals, this compound is positioned as a key intermediate in the synthesis of a wide array of specialty and fine chemicals. Its derivatives, such as methyl 4-tert-butyl benzoate, are considered important specialty chemicals and organic intermediates. vinatiorganics.com The parent compound, 4-tert-butylbenzoic acid (PTBBA), is a well-established commodity used in various industrial syntheses. fusokk.co.jp
The synthesis of these chemicals often involves the transformation of the carboxylic acid group into esters, amides, or acid chlorides, which then serve as reactants in further chemical modifications. The presence of the tert-butyl and methyl groups influences the reactivity and solubility of these intermediates, making them suitable for specific applications in fragrances, pigments, and performance chemicals.
Integration in Materials Science and Polymer Chemistry
The distinct molecular architecture of this compound also lends itself to applications in materials science, particularly in the development of polymers and functional materials where precise control over material properties is essential.
In polymer chemistry, cross-linking agents are crucial for modifying the properties of materials, enhancing their mechanical strength, thermal stability, and chemical resistance. While this compound itself is not a cross-linker, it can serve as a precursor to molecules that are. For example, tert-butyl peroxybenzoate is a related derivative used as an initiator and cross-linking catalyst for polymers like polyethylene (B3416737) and for curing unsaturated polyester (B1180765) resins. atamankimya.com It is also employed for the cross-linking of natural and synthetic rubbers. atamankimya.com The development of novel cross-linking agents from this compound could offer new ways to tailor the performance of polymeric materials for advanced applications.
The incorporation of this compound or its derivatives into polymer chains can create functional materials with specific, tailored properties. The bulky tert-butyl group can increase the rigidity of a polymer backbone, modify its solubility, and create interstitial space, which can be useful for applications like gas separation membranes.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-tert-Butylbenzoic acid (PTBBA) |
| 3-tert-Butylbenzoic acid |
| Tert-butyl 4-aminobenzoate |
| Tert-butyl 4-bromo-3-methylbenzoate |
| 3-((4-(tert-butyl)phenoxy)methyl)benzoic acid |
| Tert-butyl p-toluate |
| Methyl 4-tert-butyl benzoate |
| Benzoic acid, 4-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methyleneaminooxymethyl-, 1,1-dimethylethyl ester |
| Tert-butyl peroxybenzoate |
| Glutaraldehyde |
Applications in Crystal Engineering and Co-Crystal Design
Crystal engineering is centered on understanding and utilizing intermolecular interactions to design and assemble crystalline solids with specific topologies and functions. nih.gov Substituted benzoic acids are exemplary molecules in this field due to the robust and predictable nature of the hydrogen bonds formed by their carboxylic acid groups. These groups typically form strong, dimeric "supramolecular synthons" that serve as reliable connectors for building larger assemblies.
The structure of this compound offers distinct features for co-crystal design. The carboxylic acid group provides the primary site for strong hydrogen bonding, while the bulky tert-butyl and adjacent methyl groups introduce significant steric hindrance. This steric profile can be exploited to control and direct the packing of molecules in a crystal lattice, preventing the formation of otherwise preferred, denser structures and favoring more open or layered arrangements.
The electronic nature of substituents also plays a crucial role. The formation of co-crystals between various substituted benzoic acids and other molecules, such as benzamide, is influenced by the electron-donating or electron-withdrawing character of the groups on the benzoic acid ring. lookchem.com Generally, stronger acids with electron-withdrawing groups tend to form molecular complexes more readily. lookchem.com The methyl group in this compound is weakly electron-donating, which, combined with the steric bulk of the tert-butyl group, provides a unique combination of factors for designing new co-crystals.
Table 1: Examples of Co-crystal Formation with Substituted Benzoic Acids
| Benzoic Acid Derivative | Co-former | Key Intermolecular Interaction(s) | Resulting Motif/Structure |
| 4-tert-Butylbenzoic acid | Propane-1,2-diamine | N-H···O and O-H···N hydrogen bonds | Layered 3D array pnas.org |
| Fluoxetine HCl | Benzoic Acid | Cation-anion interaction, hydrogen bonding | Amine hydrochloride salt hydrogen-bonded to neutral molecule nih.gov |
| 3,5-Dinitrobenzoic acid | Benzamide | Carboxylic acid-amide hydrogen bonds | Molecular complex lookchem.com |
| Indomethacin | Saccharin | Carboxylic acid-imide dimer synthons | 1:1 co-crystal with enhanced dissolution nih.gov |
Ligand Precursor in Coordination and Organometallic Chemistry
Beyond its use in building organic solid-state structures, this compound serves as a valuable precursor for ligands in coordination and organometallic chemistry. Deprotonation of the carboxylic acid group yields the 3-tert-butyl-4-methylbenzoate anion, which can act as a versatile ligand for a wide range of metal ions.
The resulting benzoate ligand can coordinate to metal centers in various modes, most commonly as a monodentate or a bridging bidentate ligand. The presence of the bulky tert-butyl group and the methyl group in the 3- and 4-positions, respectively, can significantly influence the coordination environment around the metal center. These substituents can impose steric constraints that affect the geometry of the resulting complex, control its nuclearity (i.e., whether it is a monomer, dimer, or polymer), and modulate the electronic properties and reactivity of the metal ion.
Design and Synthesis of Metal Complexes with Benzoate Ligands
The synthesis of metal complexes using benzoate ligands derived from substituted benzoic acids is a well-established field. These syntheses are often carried out under solvothermal conditions, where the metal salt and the carboxylic acid ligand are heated in a suitable solvent, leading to the self-assembly of the desired coordination complex or metal-organic framework (MOF). researchgate.net
The specific structure of the resulting complex is dictated by the coordination preferences of the metal ion, the coordination modes of the ligand, and the reaction conditions. For instance, the use of substituted dicarboxylic acids, such as 5-tert-butyl isophthalic acid, in reactions with zinc salts has led to the formation of three-dimensional MOFs with interesting topologies and properties like solid-state fluorescence. worldscientific.com
The steric bulk of substituents on the benzoate ligand can also be used as a tool to control the structure of MOFs. In the synthesis of some frameworks, substituted benzoic acids are used as "modulators." The size of the substituent can influence the rate of crystal formation and the concentration of defects within the final structure. nih.gov Studies have shown that bulkier acids like 4-tert-butylbenzoic acid are less effective modulators than smaller acids, demonstrating a direct link between the steric profile of the ligand precursor and the resulting material properties. nih.gov
Table 2: Synthesis of Metal Complexes with Substituted Carboxylate Ligands
| Metal Ion | Ligand Precursor | Synthesis Method | Resulting Complex/Structure Type |
| Zn(II) | 5-tert-Butyl isophthalic acid, 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene | Hydrothermal | 3D Metal-Organic Framework worldscientific.com |
| Co(II) | Isophthalic acid, Tetrakis(4-pyridyloxymethylene)methane | Solvothermal | 3D Interpenetrating Framework researchgate.net |
| Zr(IV) | Substituted dicarboxylic acids | Ball milling / Grinding | UiO-66 type Metal-Organic Framework researchgate.net |
| Various | Various Benzoic Acids | Modulated Synthesis | MOFs with controlled defect density nih.gov |
Catalytic Activity Studies of Derived Metal Complexes
Metal complexes derived from carboxylate ligands are frequently investigated for their catalytic activity in a variety of organic transformations. The ligand framework plays a critical role in tuning the catalyst's performance by modifying the steric and electronic environment of the active metal center. While specific catalytic studies on complexes of 3-tert-butyl-4-methylbenzoate are not widely reported, the principles can be inferred from related systems.
Trianionic pincer-type metal complexes, for example, are known to be effective catalysts for a wide range of reactions, including aerobic oxidation and C-H bond activation. researchgate.net The rigid coordination of the pincer ligand enhances catalyst stability and provides a well-defined active site.
More broadly, metal complexes incorporating ligands with bulky substituents are often used in oxidation catalysis. For example, metal-Schiff base complexes encapsulated in zeolites have been shown to catalyze the oxidation of various olefins using tert-butyl hydroperoxide (TBHP) as the oxidant. inorgchemres.org In such systems, the steric bulk on the ligand can influence substrate selectivity, while the electronic properties affect the redox potential of the metal center, thereby influencing its catalytic efficiency. The combination of a bulky tert-butyl group and a methyl group in the 3-tert-butyl-4-methylbenzoate ligand could similarly be used to fine-tune the activity and selectivity of a metal catalyst for reactions like the oxidation of alcohols or alkenes. mdpi.com
Table 3: Catalytic Activity of Metal Complexes with Related Ligands
| Catalyst System | Reaction Type | Substrate | Oxidant | Key Finding |
| Ru(II) pincer complexes | Hydrogenation | Esters (e.g., methyl benzoate, tert-butyl benzoate) | H₂ | Effective conversion of esters to alcohols researchgate.net |
| Cu(II)/Mn(II)/VO(IV) Schiff base complexes in Zeolite-Y | Olefin Oxidation | Cyclohexene, Styrene | tert-Butyl hydroperoxide (TBHP) | Cu(II) complex showed the highest catalytic efficiency inorgchemres.org |
| Trianionic pincer metal complexes | Aerobic Oxidation | Various | O₂ (Air) | High catalytic activity for various oxidation reactions researchgate.net |
| Ni(II) NHC-BIAN complexes | Suzuki Coupling | Aryl halides | - | Bulky backbone substituents on the ligand prevent catalyst degradation mdpi.com |
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of substituted benzoic acids is a well-established field, yet the pursuit of more efficient, sustainable, and cost-effective methods continues. Future research will likely focus on novel strategies that offer high yields and selectivity under mild conditions, minimizing waste and avoiding harsh reagents.
Key emerging synthetic approaches could include:
C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis, allowing for the construction of complex molecules by functionalizing ubiquitous carbon-hydrogen bonds. Future methodologies could target the direct and regioselective introduction of the carboxylic acid group onto a pre-existing 1-tert-butyl-2-methylbenzene (B89558) scaffold, bypassing traditional multi-step sequences that often involve oxidation of an alkyl group. youtube.com
Biocatalysis and Enzymatic Synthesis: The use of engineered enzymes or whole-cell systems offers a green alternative to traditional chemical synthesis. Researchers may explore enzymatic pathways for the selective oxidation of 3-tert-butyl-4-methyltoluene to the corresponding carboxylic acid, a method that could provide high specificity and reduce the environmental impact.
Flow Chemistry and Process Optimization: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. google.com Developing a continuous flow process for the synthesis of 3-Tert-butyl-4-methylbenzoic acid could enable scalable, safer, and more economical production.
Advanced Oxidation Catalysts: Research into novel catalysts for the liquid-phase oxidation of substituted toluenes is ongoing. researchgate.net Future work could involve designing highly selective catalysts, perhaps based on earth-abundant metals, that can efficiently convert 3-tert-butyl-4-methyltoluene to the desired benzoic acid derivative with minimal byproduct formation. google.comresearchgate.net
| Methodology | Potential Advantages | Research Focus | Associated Compound Classes |
|---|---|---|---|
| C-H Activation | Atom economy, reduced step count | Development of selective catalysts | Substituted Benzoic Acids |
| Biocatalysis | High selectivity, green chemistry | Enzyme screening and engineering | Natural and Synthetic Benzoic Acids |
| Flow Chemistry | Scalability, safety, purity | Reactor design and optimization | Methyl p-tert-butylbenzoate |
| Advanced Oxidation | Efficiency, cost-effectiveness | Novel catalyst discovery | p-tert-butylbenzoic acid |
Exploration of Advanced Catalytic Applications and Mechanistic Insights
The structural features of this compound and its derivatives suggest potential applications in catalysis, either as ligands for metal centers or as organocatalysts.
Ligand Development for Homogeneous Catalysis: The carboxylic acid group can be readily converted into various other functionalities, such as esters or amides, which can coordinate with transition metals. The bulky tert-butyl group can create a specific steric environment around a metal center, influencing the selectivity and activity of the resulting catalyst in reactions like cross-coupling or asymmetric synthesis.
Organocatalysis: Chiral derivatives of this compound could be explored as organocatalysts. The defined stereochemical environment provided by the bulky substituents could be harnessed to control the stereoselectivity of various organic transformations.
Mechanistic Studies: A deeper understanding of how the electronic and steric properties of the substituents on the benzoic acid ring influence catalytic activity is crucial. researchgate.net Future research will likely employ a combination of experimental kinetics and computational modeling to elucidate reaction mechanisms, paving the way for the rational design of more efficient catalysts.
Expanded Role in Supramolecular Chemistry and Advanced Nanomaterials
The ability of the carboxylic acid group to form robust hydrogen bonds makes this compound an attractive building block for supramolecular chemistry and the bottom-up construction of nanomaterials.
Crystal Engineering and Self-Assembly: The carboxylic acid dimer is a classic and reliable supramolecular synthon. The bulky tert-butyl and methyl groups can be used to direct the self-assembly of the molecules in the solid state, leading to the formation of predictable and potentially porous crystalline architectures. These structures could have applications in gas storage or separation.
Liquid Crystals: The rigid core and anisotropic shape of the molecule are features common in liquid crystalline materials. By modifying the structure, for instance, by esterification with long-chain alcohols, it may be possible to design novel liquid crystals with specific phase behaviors and properties.
Functional Nanomaterials: Benzoic acid derivatives can be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and reactivity. preprints.org The unique steric profile of this compound could be used to control the spacing and arrangement of molecules on a nanoparticle surface, creating functional materials for applications in sensing, catalysis, or drug delivery. Research has shown that related bulky aromatic compounds, like p-tert-butyl thiacalix prnewswire.comarenes, are effective in creating supramolecular self-assemblies. rsc.org
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and design of new molecules and materials. nih.govspringernature.com
Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. cam.ac.uk This approach could be used to identify the optimal conditions for the synthesis of this compound or to predict its physical and chemical properties. astrazeneca.com
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. rsc.org Such models could be employed to design new catalysts, supramolecular building blocks, or even potential drug candidates based on the this compound scaffold. nih.gov These AI-driven approaches can explore vast chemical spaces to identify promising compounds much faster than traditional methods. prnewswire.com
Materials and Catalyst Discovery: AI is being increasingly used to accelerate the discovery of new catalyst materials. materialssquare.commedium.comyoutube.com By analyzing vast databases of material properties, AI algorithms can identify promising candidates for specific catalytic applications. insidehpc.com This could be applied to find new catalysts for the synthesis of this compound or to design materials that incorporate this molecule for specific functions. In-depth mechanistic insights into enzyme catalysis are also being gained by explaining machine-learned models. nih.gov
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
|---|---|---|
| Synthesis Planning | Reaction Prediction Models | Faster optimization of synthetic routes |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Rapid screening for desired physical and chemical properties |
| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Discovery of new derivatives with enhanced catalytic or material properties |
| Catalyst Discovery | High-Throughput Virtual Screening | Identification of novel catalysts for synthesis and applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-tert-butyl-4-methylbenzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation, where a tert-butyl group is introduced to a methyl-substituted benzoic acid precursor. For example, using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Subsequent purification via recrystallization or HPLC is critical to isolate the product . Optimization includes adjusting catalyst loading (e.g., 1.2–1.5 eq AlCl₃), temperature (0–25°C), and solvent (e.g., dichloromethane or nitrobenzene). Yield improvements (70–85%) are achievable by controlling reaction time and stoichiometry.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., tert-butyl at C3, methyl at C4) via ¹H and ¹³C NMR. Aromatic proton signals typically appear as doublets or triplets in the δ 6.5–8.0 ppm range.
- LC-MS : Verify molecular weight (expected: 220.27 g/mol) and detect impurities. Purity >98% is recommended for biological assays .
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity.
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Lyophilized samples are stable for >12 months. For long-term storage in solution, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. inert) may arise from:
- Isomer Contamination : Use chiral HPLC or GC-MS to rule out positional isomers (e.g., 4-tert-butyl-3-methyl derivatives) .
- Impurity Profiles : Compare Certificate of Analysis (COA) data across batches; impurities >2% can skew bioassay results .
- Assay Variability : Standardize in vitro protocols (e.g., cell lines, incubation times) and include positive controls (e.g., ibuprofen for anti-inflammatory assays) .
Q. What strategies are effective for derivatizing this compound to enhance its pharmacokinetic properties?
- Methodological Answer :
- Esterification : Convert the carboxylic acid to a methyl ester using methanol/H₂SO₄ to improve membrane permeability.
- Amide Formation : React with primary amines (e.g., ethylenediamine) to create prodrugs with delayed metabolism .
- Functional Group Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze electron density at the carboxylic acid and tert-butyl groups.
- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. PubChem-derived structural data (CID, InChI) enable accurate model building .
Q. What experimental approaches can assess the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
